1H-Indole-3-acetonitrile, 4-iodo-
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Overview
Description
1H-Indole-3-acetonitrile, 4-iodo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-Indole-3-acetonitrile, 4-iodo- typically involves the iodination of 1H-Indole-3-acetonitrile. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. The Fischer indole synthesis is a well-known method for constructing the indole ring system, which can then be further functionalized to introduce the acetonitrile and iodine groups .
Chemical Reactions Analysis
1H-Indole-3-acetonitrile, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted indole derivatives, while oxidation and reduction reactions modify the functional groups on the indole ring.
Scientific Research Applications
1H-Indole-3-acetonitrile, 4-iodo- has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetonitrile, 4-iodo- involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities such as cell signaling, gene expression, and metabolic processes . The iodine atom at the 4-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
1H-Indole-3-acetonitrile, 4-iodo- can be compared with other indole derivatives, such as:
1H-Indole-3-acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological properties.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical behavior and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the nitrile derivative.
The presence of the iodine atom in 1H-Indole-3-acetonitrile, 4-iodo- makes it unique, as it can participate in specific substitution reactions and potentially exhibit enhanced biological activity.
Properties
CAS No. |
89245-36-3 |
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Molecular Formula |
C10H7IN2 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
2-(4-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |
InChI Key |
FPBHXYPVNWHLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)CC#N |
Origin of Product |
United States |
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